molecular formula C14H18N4O4S B2684555 7-hydroxy-3-methyl-N-(2-morpholinoethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898457-87-9

7-hydroxy-3-methyl-N-(2-morpholinoethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2684555
CAS RN: 898457-87-9
M. Wt: 338.38
InChI Key: MFTAQTMVZMWDPS-UHFFFAOYSA-N
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Description

7-hydroxy-3-methyl-N-(2-morpholinoethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C14H18N4O4S and its molecular weight is 338.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Development

Thiazolopyrimidine derivatives have been synthesized through various chemical reactions, leading to the creation of compounds with potential anti-inflammatory, analgesic, and antimicrobial properties. For instance, novel heterocyclic compounds derived from visnaginone and khellinone exhibited COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). Similarly, the reaction of 2-amino-2-thiazoline with acetylene carboxylates led to the production of 5-substituted 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones, showcasing the versatility of thiazolopyrimidine synthesis (Kinoshita et al., 1987).

Structural and Supramolecular Insights

Research on the structural and supramolecular aspects of thiazolopyrimidines has provided insights into their conformational features. Studies on the crystallographic evaluation of thiazolopyrimidine derivatives revealed significant differences in intermolecular interaction patterns, influenced by substituents at various positions (Nagarajaiah & Begum, 2014). These findings highlight the impact of structural modifications on the physical properties and potential functionalities of thiazolopyrimidine compounds.

Potential Applications in Antimicrobial and Anti-Inflammatory Areas

Thiazolopyrimidine derivatives have been evaluated for their antimicrobial activity, with some compounds showing promising results against various bacterial and fungal strains (Sayed et al., 2006). Moreover, the synthesis of 5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carboxamides revealed compounds with notable anti-inflammatory activity, underscoring the therapeutic potential of thiazolopyrimidine derivatives (Doria et al., 1986).

properties

IUPAC Name

7-hydroxy-3-methyl-N-(2-morpholin-4-ylethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-9-8-23-14-16-12(20)10(13(21)18(9)14)11(19)15-2-3-17-4-6-22-7-5-17/h8,20H,2-7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTAQTMVZMWDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCCN3CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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